molecular formula C15H14N6 B3029387 4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline CAS No. 641615-36-3

4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline

Cat. No.: B3029387
CAS No.: 641615-36-3
M. Wt: 278.31 g/mol
InChI Key: BECLORGBMXGXCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline typically involves multiple steps. One common method starts with the synthesis of 2-amino-6-methylbenzaldehyde, which is then reacted with 4-amino-3-pyridinecarboxylic acid under specific conditions to form the target compound . The reaction mass is heated to reflux temperature (120-125°C) and then cooled to 25-35°C. Hydrochloric acid is added to the reaction mass at 25-35°C and stirred for an hour .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are common practices to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline is unique due to its specific structure, which allows for selective inhibition of certain tyrosine kinases. This selectivity reduces off-target effects and enhances its therapeutic potential.

Properties

IUPAC Name

4-methyl-3-N-(4-pyrimidin-5-ylpyrimidin-2-yl)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6/c1-10-2-3-12(16)6-14(10)21-15-19-5-4-13(20-15)11-7-17-9-18-8-11/h2-9H,16H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECLORGBMXGXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630980
Record name N~3~-([4,5'-Bipyrimidin]-2-yl)-4-methylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641615-36-3
Record name N~3~-([4,5'-Bipyrimidin]-2-yl)-4-methylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Stannous chloride dihydrate (3.6 g, 16 mmol) was dissolved in 10 mL of concentrated hydrochloric acid. The solution was added to N-(2-methyl-5-nitrophenyl)-4,5′-bipyrimidin-2-amine with violent stirring. The mixture was poured into ice-cold water after being stirred for 2 hours. It was then neutralized to pH>8 with sodium carbonate and extracted with ethyl acetate for 4 times. The pooled extracts were washed with brine, dried over magnesium sulfate and finally concentrated under reduced pressure to obtain 0.7 g of the title compound. MS (M+1)=279.13.
[Compound]
Name
Stannous chloride dihydrate
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
N-(2-methyl-5-nitrophenyl)-4,5′-bipyrimidin-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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